molecular formula C14H18N2O B1680162 5-methoxy-3-piperidin-4-yl-1H-indole CAS No. 52157-82-1

5-methoxy-3-piperidin-4-yl-1H-indole

Cat. No. B1680162
CAS RN: 52157-82-1
M. Wt: 230.31 g/mol
InChI Key: KRDQQMGVPDMSNR-UHFFFAOYSA-N
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Description

“5-methoxy-3-piperidin-4-yl-1H-indole” is a chemical compound with the CAS Number 52157-82-1 . It has a molecular weight of 230.31 . The IUPAC name for this compound is methyl 3- (4-piperidinyl)-1H-indol-5-yl ether .


Molecular Structure Analysis

The molecular structure of “5-methoxy-3-piperidin-4-yl-1H-indole” can be represented by the linear formula C14H18N2O . The InChI code for this compound is 1S/C14H18N2O/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10/h2-3,8-10,15-16H,4-7H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • Antitumor Activity : A study by Andreani et al. (2008) discussed the synthesis of compounds with two indole systems, including variants with the 5-methoxy-2-indolinone moiety, which showed significant antitumor activity in human cell line screens and in vivo experiments. These compounds were more active than many previously tested 3-indolylmethylene-2-indolinones (Andreani et al., 2008).

  • Central 5-HT Agonist Activity : Euvrard and Boissier (1980) investigated a derivative of 5-methoxy-3-piperidin-4-yl-1H-indole, RU 24969, for its effects on serotonin (5-HT) neurons in the rat brain. This compound was found to decrease 5-hydroxyindole acetic acid (5-HIAA) levels, suggesting potent 5-HT receptor agonist properties (Euvrard & Boissier, 1980).

  • Pharmaceutical Process Development : Anderson et al. (1997) described the development of a large-scale, chromatography-free process for preparing 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, a compound enhancing 5-HT neurotransmission and considered for antidepressant use (Anderson et al., 1997).

  • Treatment of Cognitive Disorders : Research by Nirogi et al. (2017) focused on the development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502) as a selective and potent serotonin 6 (5-HT6) receptor antagonist, indicating potential for treating cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).

  • on the compound KAD22 (5-methoxy-1-methyl-2-[4-(2-hydroxyphenyl)piperazin-1-yl]methyl-1H-indole) revealed its potent antioxidant properties, although it showed no affinity to dopamine D2 receptors. This research suggested its potential application in the treatment of Parkinson’s disease (Kaczor et al., 2021).
  • Serotonin Release in the Brain : Auerbach, Rutter, and Juliano (1991) investigated the effects of RU24969, a 5-methoxy-3-piperidin-4-yl-1H-indole derivative, on extracellular serotonin (5-HT) in the rat diencephalon. The study found that both RU24969 and TFMPP, acting as 5-HT autoreceptor agonists, caused an increase in extracellular 5-HT when infused into the diencephalon (Auerbach et al., 1991).

  • Leukotriene Synthesis Inhibition : Hutchinson et al. (2009) described the development of a potent and selective 5-lipoxygenase-activating protein leukotriene synthesis inhibitor, which includes a 1H-indole moiety. The compound demonstrated efficacy in a murine asthma model and completed phase 1 trials in healthy volunteers (Hutchinson et al., 2009).

  • Dopamine D2 Receptor Antagonism : A study by Vangveravong et al. (2010) involved the synthesis of compounds related to the dopamine D2 receptor, including 5-methoxy-1H-indole derivatives. These compounds were found to have high affinity and selectivity for D2 versus D3 receptors (Vangveravong et al., 2010).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

5-methoxy-3-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10/h2-3,8-10,15-16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDQQMGVPDMSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966512
Record name 5-Methoxy-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-3-piperidin-4-yl-1H-indole

CAS RN

52157-82-1
Record name RU 23686
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052157821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-3-(piperidin-4-yl)-1H-indole
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Synthesis routes and methods I

Procedure details

This compound was prepared following the procedure described in example 1 (parts A and B) starting with 5.9 g (40 mmol) of 5-methoxyindol and 15.5 g (100 mmol) of 4-piperidone. In this case the hydrogenation took place for 24 hours at 30 psi and the catalyst used was platinum (IV) oxide. 6.8 g (74% of yield) of 5-methoxy-3-piperidin-4-yl-1H-indole were obtained.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-(1-Acetyl-1,4-dihydro-4-pyridyl)-5-methoxyindole (3.0 g) was dissolved in hot ethanol (150 ml) and hydrogenation was carried out with Adams catalyst (0.25 g). The mixture was filtered and the filtrate was concentrated under reduced pressure to give a residue containing 3-(1-acetyl-4-piperidyl)-5-methoxyindole. This residue was diluted with 2N aqueous sodium hydroxide solution (22 ml) and ethanol (30 ml) and refluxed for 18 hours. Ethanol was then distilled off and the residue was cooled. The precipitate was collected by filtration and recrystallized from a mixture of ethanol and water to give 5-methoxy-3-(4piperidyl)indole (1.92 g).
Name
3-(1-Acetyl-1,4-dihydro-4-pyridyl)-5-methoxyindole
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
catalyst
Reaction Step Three
Quantity
22 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

This compound was prepared following the procedure described in Example 1 (parts A and B) starting with 5 g (33.9 mmol) of 5-methoxyindol and 13.2 g (86.2 mmol) of 4-piperidone monohydrate hydrochloride. After the usual work-up 6.5 g (83% of yield) of the desired product were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
TLTTIDT DER, ASASTNTC TVATTVES - Arch. Pharm, 1996 - researchgate.net
(57) Abstract: The invention relates to indolyl piperidinyl derivatives of formula (I) wherein: A" represents an alkylene, alkyle-neoxy, alkylenethio, alkanoylene or hydroxyalkylene group; …
Number of citations: 0 www.researchgate.net
S Fonquerna, M Miralpeix, L Pagès… - Journal of medicinal …, 2004 - ACS Publications
A series of indolylpiperidinyl derivatives were prepared and evaluated for their activity as histamine H 1 antagonists. Structure−activity relationship studies were directed toward …
Number of citations: 26 pubs.acs.org

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